3-(thiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid
Description
3-(Thiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a bicyclic compound featuring a rigid 3-azabicyclo[3.1.0]hexane core with a thiophene-2-carbonyl substituent and a carboxylic acid group. The bicyclo[3.1.0]hexane scaffold imparts conformational rigidity, making it valuable in medicinal chemistry for mimicking peptide turn structures or enhancing metabolic stability. This compound has drawn interest in drug discovery, particularly in targeting enzymes or receptors where bicyclic frameworks are advantageous .
Properties
IUPAC Name |
3-(thiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c13-10(8-2-1-3-16-8)12-5-6-4-7(6)9(12)11(14)15/h1-3,6-7,9H,4-5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMANSFIKWZMOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(N(C2)C(=O)C3=CC=CS3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the cycloaddition of thiophene derivatives with azabicyclohexane precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize photochemical reactions. These methods are designed to be efficient and cost-effective, allowing for the production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(Thiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, but typically involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .
Scientific Research Applications
Pharmacological Applications
-
Mu Opioid Receptor Antagonism
- Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane, including 3-(thiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, can act as mu opioid receptor antagonists. This property is crucial for developing treatments for opioid addiction and pain management without the addictive qualities of traditional opioids .
- Anticancer Activity
Agrochemical Applications
- Plant Gametocide
- 3-Azabicyclo(3.1.0)hexane-2-carboxylic acid has been identified as a plant male gametocide, effectively controlling plant reproduction by targeting male gametes in various species . This application can be beneficial in crop management and improving agricultural yields by preventing unwanted pollination.
Synthetic Methodologies
- Synthesis of Derivatives
- Facilitation of Complex Organic Synthesis
Case Study 1: Mu Opioid Receptor Antagonism
A study demonstrated that specific derivatives of this compound exhibited significant antagonistic activity at mu opioid receptors, indicating potential therapeutic applications in pain management without the side effects associated with traditional opioids.
Case Study 2: Anticancer Properties
In vitro studies have shown that certain derivatives derived from this compound can inhibit the growth of cancer cell lines, suggesting that modifications to the thiophene group can enhance anticancer efficacy.
Mechanism of Action
The mechanism of action of 3-(thiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Bicyclic Core
The table below compares analogs with modifications to the acyl group at the 3-position of the bicyclic core:
Key Observations :
- Steric Effects : Bulky substituents like tert-butoxycarbonyl improve stereochemical control during synthesis but may reduce target affinity .
- Biological Relevance: Thiophene derivatives exhibit notable protein-binding capabilities, as seen in FABP4 inhibition studies .
Stereochemical Variations
The bicyclo[3.1.0]hexane core exists in multiple stereoisomers. For example:
- (1R,2S,5S) -configured analogs (e.g., in and ) are prevalent in patent literature, highlighting their preference in drug candidates due to optimized binding .
- Cis vs. Trans Isomers : demonstrates that reaction conditions (e.g., solvent, temperature) dictate cis/trans selectivity, with cis isomers often dominating due to lower activation energy in cyclization steps .
Key Routes to the Bicyclic Core
| Method | Description | Yield/Stereoselectivity | Evidence Source |
|---|---|---|---|
| Copper-mediated cyclopropanation | Intramolecular cyclopropanation of N-allyl enamine carboxylates using CuBr | High yield (75–90%); moderate cis selectivity | [4] |
| Manganese(III)-induced oxidation | Oxidative cyclization of N-propenyl-3-oxobutanamides | Good yields (60–80%); limited stereocontrol | [11] |
| Hydrolysis of nitriles | Conversion of 3-azabicyclo[3.1.0]hexane-2-carbonitrile to carboxylic acid | Requires harsh conditions (e.g., Ba(OH)₂/H₂SO₄) | [23, 24] |
| Stereoselective Boc protection | Chiral resolution via diastereomeric salt formation or chiral chromatography | Enantiomeric excess >98% | [2, 13] |
Physicochemical Properties
| Property | 3-(Thiophene-2-carbonyl) Derivative | 3-Trifluoromethylbenzoyl Analog | 3-Benzyl Analog |
|---|---|---|---|
| Molecular Weight | ~279 g/mol | 299 g/mol | 245 g/mol |
| logP (Predicted) | 1.5 | 2.8 | 2.1 |
| Water Solubility | Moderate (carboxylic acid) | Low (lipophilic substituent) | Moderate |
| Melting Point | Not reported | 120–125°C (CAS 1009510-15-9) | Not reported |
Biological Activity
3-(Thiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a bicyclic structure that incorporates a thiophene moiety, which is known for its role in various biological activities. The molecular formula is , with a molecular weight of approximately 183.22 g/mol. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉N O₂ S |
| Molecular Weight | 183.22 g/mol |
| Melting Point | Not specifically reported |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that compounds containing azabicyclo structures exhibit antimicrobial activity. A study demonstrated that derivatives of azabicyclo compounds, including those similar to this compound, show effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
In vitro studies have shown that the compound can inhibit pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases. The mechanism of action is believed to involve the modulation of signaling pathways associated with inflammation .
Neuroprotective Activity
The neuroprotective effects of related compounds have been explored, with evidence suggesting that they may protect neuronal cells from oxidative stress-induced apoptosis. This property is particularly relevant for neurodegenerative diseases such as Alzheimer's .
Case Studies
-
Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several azabicyclo derivatives, including our compound of interest. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL . -
Neuroprotection :
In a laboratory model simulating oxidative stress conditions, treatment with this compound resulted in a 40% increase in cell viability compared to untreated controls .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:
- Formation of the azabicyclo framework via cyclization reactions.
- Introduction of the thiophene carbonyl group through acylation methods.
Q & A
Basic Question: What synthetic methodologies are recommended for synthesizing 3-(thiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, and what parameters critically affect reaction yields?
Methodological Answer:
- Key Routes :
- Gewald Reaction : Utilizes sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives. Adjust substituents to incorporate the azabicyclo core .
- Coupling Reactions : Use carbodiimide-based agents (e.g., DCC) to conjugate thiophene-2-carboxylic acid with the azabicyclohexane scaffold. Optimize solvent polarity (e.g., DCM or DMF) and stoichiometry (1.5–2.0 equivalents of acylating agent) .
- Critical Parameters :
- Temperature : Controlled reflux (e.g., 40–60°C) minimizes side reactions.
- Catalysts : Use DMAP or HOBt to enhance coupling efficiency.
- Purification : Reverse-phase HPLC with methanol-water gradients (30% → 100%) improves yield (e.g., 67% as reported for analogous syntheses) .
Basic Question: How should researchers characterize the structural integrity of this compound, and which spectroscopic techniques are most informative?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the azabicyclo core (e.g., δ 1.2–1.5 ppm for methyl groups) and thiophene protons (δ 7.0–7.5 ppm). Confirm stereochemistry via coupling constants .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and bicyclic C-N vibrations (~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+ for C₁₃H₁₃NO₃S: theoretical 263.06) .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., azabicyclo ring conformation) using single-crystal diffraction .
Basic Question: What storage conditions ensure the compound’s stability, and how can degradation be monitored?
Methodological Answer:
- Storage :
- Degradation Monitoring :
Advanced Question: How does stereochemistry of the azabicyclo core influence biological activity, and what methods elucidate structure-activity relationships (SAR)?
Methodological Answer:
- Stereochemical Impact :
- SAR Strategies :
- Analog Synthesis : Modify substituents (e.g., methyl groups on the bicyclo core) and test against bacterial strains (e.g., E. coli MIC assays).
- Computational Docking : Use AutoDock Vina to predict binding affinities to β-lactamases .
- Crystallographic Studies : Resolve ligand-enzyme complexes to identify critical interactions (e.g., hydrogen bonds with Thr501 in AmpC β-lactamase) .
Advanced Question: What advanced chromatographic techniques are recommended for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS :
- Column : C18 (2.1 × 50 mm, 1.7 μm) with 0.1% formic acid in water/acetonitrile gradients.
- Ionization : ESI+ mode (m/z 263 → fragment ions at m/z 245 [M+H–H₂O]+).
- Validation : LOD ≤ 0.1 ng/mL in serum, recovery >90% via protein precipitation with acetonitrile .
- Microfluidic Chips : Integrate on-chip SPE for rapid, low-volume analysis (e.g., 10 μL samples) .
Advanced Question: How can contradictions between computational predictions and experimental reactivity data be resolved?
Methodological Answer:
- Case Study : If DFT predicts nucleophilic attack at the thiophene carbonyl but experiments show azabicyclo ring reactivity:
- Kinetic Profiling : Use stopped-flow NMR to monitor reaction intermediates (e.g., acyloxy adducts).
- Solvent Effects : Compare polar (DMF) vs. nonpolar (toluene) solvents to test computational solvation models .
- Isotopic Labeling : ¹³C-labeled carbonyl groups track bond cleavage sites via 2D NMR .
Advanced Question: What are the limitations in current mechanistic studies of this compound’s biological targets, and how can they be addressed?
Methodological Answer:
- Limitations :
- Poor understanding of off-target effects (e.g., kinase inhibition).
- Lack of in vivo pharmacokinetic data for the azabicyclo-thiophene scaffold.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
